Benzoylprop-ethyl

Catalog No.
S749197
CAS No.
22212-55-1
M.F
C18H17Cl2NO3
M. Wt
366.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Benzoylprop-ethyl

CAS Number

22212-55-1

Product Name

Benzoylprop-ethyl

IUPAC Name

ethyl 2-(N-benzoyl-3,4-dichloroanilino)propanoate

Molecular Formula

C18H17Cl2NO3

Molecular Weight

366.2 g/mol

InChI

InChI=1S/C18H17Cl2NO3/c1-3-24-18(23)12(2)21(14-9-10-15(19)16(20)11-14)17(22)13-7-5-4-6-8-13/h4-12H,3H2,1-2H3

InChI Key

SLCGUGMPSUYJAY-UHFFFAOYSA-N

SMILES

CCOC(=O)C(C)N(C1=CC(=C(C=C1)Cl)Cl)C(=O)C2=CC=CC=C2

solubility

5.46e-05 M

Synonyms

benzoylprop-ethyl, Suffix

Canonical SMILES

CCOC(=O)C(C)N(C1=CC(=C(C=C1)Cl)Cl)C(=O)C2=CC=CC=C2

The exact mass of the compound Benzoylprop-ethyl is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 5.46e-05 m. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Amines - Aniline Compounds - Supplementary Records. It belongs to the ontological category of benzamides in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Pharmaceuticals. However, this does not mean our product can be used or applied in the same or a similar way.

Benzoylprop-ethyl (CAS 22212-55-1) is a selective, post-emergent arylaminopropionate pro-herbicide primarily utilized for the targeted control of wild oats (Avena spp.) in cereal crops such as wheat[1]. Characterized by a computed logP of approximately 4.1, this compound is specifically formulated as an ethyl ester to ensure optimal lipophilicity for foliar cuticular penetration [2]. Once absorbed, it undergoes in planta hydrolysis to release the biologically active free acid, benzoylprop, which subsequently inhibits stem elongation at meristematic regions [1]. In modern agrochemical procurement, benzoylprop-ethyl is highly valued not only for its precise crop selectivity—driven by differential metabolic rates—but also as a critical rotational active ingredient for managing weed populations that have developed target-site resistance to mainstream acetyl-CoA carboxylase (ACCase) and acetolactate synthase (ALS) inhibitors [1].

Substituting benzoylprop-ethyl with its active free acid counterpart (benzoylprop) or closely related in-class esters (such as flamprop-methyl or diclofop-methyl) fundamentally compromises formulation efficacy and crop safety [1]. The free acid lacks the requisite lipophilicity for efficient foliar uptake, rendering it biologically ineffective as a post-emergent spray. Furthermore, the specific ethyl ester moiety of benzoylprop-ethyl is precisely calibrated to the hydrolytic enzyme kinetics of wild oats versus wheat; substituting it with methyl or isopropyl esters alters the de-esterification rate, thereby narrowing the selectivity window and increasing the risk of crop phytotoxicity [1]. Finally, replacing it with modern ACCase inhibitors like diclofop-methyl fails in regions with established target-site resistance, as benzoylprop-ethyl operates via a distinct mechanism that bypasses ACCase-mediated resistance pathways [2].

Foliar Penetration and Pro-Herbicide Activation

Benzoylprop-ethyl is strictly formulated as an ethyl ester to overcome the poor foliar absorption of the active free acid [1]. The esterification provides a critical lipophilicity, allowing the compound to partition effectively into the leaf cuticle before translocating to the phloem. Once absorbed, it is hydrolyzed to the active benzoylprop. Direct application of the free acid results in inadequate internal concentrations to inhibit stem elongation [1].

Evidence DimensionFoliar penetration and systemic availability
Target Compound DataBenzoylprop-ethyl (high cuticular partitioning via ester lipophilicity)
Comparator Or BaselineBenzoylprop free acid (poor cuticular penetration)
Quantified DifferenceEsterification provides the essential lipophilicity required for foliar uptake, whereas the free acid is biologically inactive as a foliar spray.
ConditionsPost-emergent foliar application on cereal crops.

Formulators must procure the ethyl ester form to ensure sufficient cuticular penetration and subsequent in planta activation.

Crop Selectivity via Differential De-esterification Rates

The selectivity of benzoylprop-ethyl between target weeds and crops is governed by the rate of in planta de-esterification [1]. In susceptible wild oats (Avena spp.), the hydrolysis of the ethyl ester to the phytotoxic acid is rapid, allowing lethal accumulation. Conversely, in tolerant crops like wheat, the de-esterification rate is significantly slower, and the small amounts of acid formed are rapidly detoxified into inactive conjugates[1]. This kinetic differential cannot be replicated by simply adjusting the application rate of non-selective alternatives.

Evidence DimensionRate of in planta de-esterification
Target Compound DataRapid hydrolysis to active acid in Avena spp.
Comparator Or BaselineSlow hydrolysis and rapid detoxification in wheat
Quantified DifferenceThe differential metabolic rate prevents phytotoxic acid accumulation in wheat while ensuring lethal stem elongation inhibition in wild oats.
ConditionsIn vivo metabolic tracking post-application.

This metabolic selectivity dictates that benzoylprop-ethyl is the required procurement choice for post-emergent wild oat control in sensitive wheat varieties without causing crop injury.

Efficacy Dependence on Environmental Drought Stress

The field efficacy of benzoylprop-ethyl is highly sensitive to environmental moisture levels, which directly impacts procurement volume requirements[1]. Under drought stress conditions (60% Field Capacity), the effective dose required to reduce Avena sterilis dry weight by 90% (ED90) increases significantly to 1543 g a.i. ha⁻¹. In contrast, under non-drought conditions (90% Field Capacity), the ED90 is only 895 g a.i. ha⁻¹ [1]. This yields a drought index ratio of 1.68, indicating that nearly double the active ingredient is required under water deficit due to reduced stomatal conductance and lower herbicide uptake.

Evidence DimensionEffective Dose (ED90) for 90% weed dry weight reduction
Target Compound Data1543 g a.i. ha⁻¹ (under 60% Field Capacity drought stress)
Comparator Or Baseline895 g a.i. ha⁻¹ (under 90% Field Capacity non-drought conditions)
Quantified DifferenceA 1.68-fold increase in the required application rate under drought conditions.
ConditionsDose-response assays on Avena sterilis subsp. ludoviciana.

Procurement teams and agronomists must adjust purchasing volumes and application rates based on regional climate data, as drought conditions necessitate significantly higher doses.

Utility in ACCase-Resistant Weed Management

Benzoylprop-ethyl has been reintroduced in specific agricultural markets to combat severe target-site resistance to modern ACCase inhibitors [1]. While populations of Avena and Phalaris species exhibit high cross-resistance to standard ACCase inhibitors like diclofop-methyl (often showing >10-fold increases in ED50), benzoylprop-ethyl operates via a distinct mechanism (inhibition of cell elongation). Consequently, it maintains efficacy against biotypes that have become completely refractory to diclofop-methyl and fenoxaprop-p-ethyl [1].

Evidence DimensionEfficacy against resistant biotypes
Target Compound DataBenzoylprop-ethyl (maintains baseline efficacy via distinct mechanism)
Comparator Or BaselineDiclofop-methyl (fails due to target-site ACCase resistance)
Quantified DifferenceBenzoylprop-ethyl bypasses the ACCase resistance pathways that render diclofop-methyl ineffective in resistant Avena populations.
ConditionsApplication on ACCase-resistant weed populations in field and greenhouse assays.

Buyers managing herbicide-resistant agricultural zones must procure this older chemistry as a critical rotational tool where modern ACCase inhibitors fail.

Post-Emergent Formulation for Wheat Crop Protection

Benzoylprop-ethyl is the optimal active ingredient for post-emergent herbicide formulations targeting wild oats in wheat. Its specific ethyl ester structure ensures the precise de-esterification kinetics required to maximize weed mortality while maintaining strict crop safety, making it superior to free acid or non-selective alternatives [1].

Rotational Herbicide for ACCase-Resistant Weed Management

In regions where Avena species have developed severe target-site resistance to mainstream ACCase inhibitors like diclofop-methyl, benzoylprop-ethyl serves as a critical rotational chemistry. Its distinct mode of action bypasses established resistance mechanisms, restoring control in compromised fields [2].

Climate-Adjusted Agrochemical Dosing Studies

Due to its highly quantified response to soil moisture (with ED90 shifting from 895 to 1543 g a.i. ha⁻¹ under drought stress), benzoylprop-ethyl is an excellent candidate for precision agriculture studies and the development of climate-adjusted dosing models and adjuvant formulations aimed at improving uptake under water deficit [1].

XLogP3

4.1

GHS Hazard Statements

H302: Harmful if swallowed [Warning Acute toxicity, oral];
H400: Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410: Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard]

Pictograms

Environmental Hazard Irritant

Irritant;Environmental Hazard

Other CAS

22212-55-1

Wikipedia

Benzoylprop-ethyl

Use Classification

Pharmaceuticals
HERBICIDES

Dates

Last modified: 08-15-2023

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